Chiral Purity and Enantiomeric Excess Specifications for D-Stereoisomer
Boc-D-serine is supplied with stringent chiral purity specifications. Commercial sources report an enantiomeric excess (e.e.) of ≥99%, with a maximum chiral impurity (L-enantiomer) of ≤0.5% [1]. This is a critical specification for its use as an intermediate in the synthesis of chiral drugs like Lacosamide, where the presence of the incorrect enantiomer can lead to inactive or toxic compounds . This level of chiral purity is a key differentiator from generic or non-pharmaceutical-grade amino acid derivatives.
| Evidence Dimension | Enantiomeric purity (chiral specification) |
|---|---|
| Target Compound Data | ≥99% e.e., chiral impurity ≤0.5% (L-enantiomer) |
| Comparator Or Baseline | Racemic mixture (DL-serine) or unspecified purity grade (often ≤98% purity with no chiral specification) |
| Quantified Difference | The specification defines a maximum allowable L-enantiomer content of ≤0.5%, compared to a racemic mixture which contains 50%. |
| Conditions | Commercial specification for pharmaceutical-grade intermediate |
Why This Matters
Procurement of high chiral purity material is mandatory for GMP synthesis of chiral APIs to ensure safety and efficacy.
- [1] NINGBO INNO PHARMCHEM CO., LTD. (2025). The Importance of Chiral Purity in N-Boc-D-Serine for Pharmaceutical Applications. View Source
